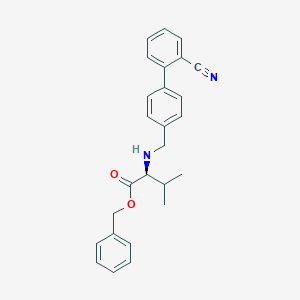

(2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester

Beschreibung

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-19(2)25(26(29)30-18-21-8-4-3-5-9-21)28-17-20-12-14-22(15-13-20)24-11-7-6-10-23(24)16-27/h3-15,19,25,28H,17-18H2,1-2H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOXXGYMTVDAJN-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159385 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137864-23-4 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137864-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Key Intermediates and Their Roles

Synthesis of 2-Cyanobiphenyl Intermediates

Grignard Reagent-Based Alkylation (EP0854135B1)

This method employs phenylmagnesium chloride and o-chlorobenzonitrile in the presence of manganese dioxide (MnO₂) and trimethylchlorosilane (TMCS).

Procedure :

-

Reagent Preparation : Manganese dioxide (4.73 g, 0.0544 mol) and TMCS (23.64 g, 0.2176 mol) are stirred in tetrahydrofuran (THF) at 40–45°C for 3 hours.

-

Coupling Reaction : o-Chlorobenzonitrile (18.72 g, 0.136 mol) is added, followed by cooling to -30°C. Phenylmagnesium chloride (0.375 mol in THF) is added dropwise, yielding 4'-methyl-2-cyanobiphenyl after workup (99.3% purity, 40.0 g).

Advantages :

Suzuki-Miyaura Cross-Coupling (CN105439901A)

An alternative route utilizes palladium-catalyzed coupling of o-chlorobenzonitrile with p-tolueneboronic acid.

Procedure :

-

Reaction Setup : o-Chlorobenzonitrile, p-tolueneboronic acid, and K₂CO₃ are combined in EtOH/H₂O (4:1 v/v) with polystyrene-supported Pd(PPh₃)₄.

-

Reaction Conditions : Reflux for 12–24 hours under nitrogen, followed by extraction and column chromatography to isolate 2-cyano-4'-methylbiphenyl (yield: 82–88%).

Advantages :

Alkylation of L-Valine Benzyl Ester (US20110237822A1)

The final step involves N-alkylation of L-valine benzyl ester with 4-bromomethyl-2-cyanobiphenyl.

Procedure :

-

Reaction Setup : L-Valine benzyl ester (100 g) and Na₂CO₃ (92 g) are refluxed in acetone (300 mL) for 15 minutes.

-

Alkylation : 4-Bromomethyl-2-cyanobiphenyl (114 g in 500 mL acetone) is added over 4 hours at reflux, followed by 15 hours of stirring.

-

Workup :

Optimization :

-

Solvent Choice : Acetone outperforms ethyl acetate in reaction rate (15 hours vs. 11 hours).

-

Acidification : Adding HCl-saturated isopropanol adjusts pH to 1.5–2, precipitating the product.

Alternative Pathways and Catalytic Innovations

Zeolite-Supported Titanate Catalysts

Though primarily used for maleate synthesis (PMC6236426), zeolite-supported tetraisopropyl titanate demonstrates potential for transesterification steps in benzyl ester preparation.

Purification and Characterization

Chromatographic Techniques

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Applications:

The compound has been investigated for its potential use in drug development, particularly in the realm of neuropharmacology. Its structural characteristics suggest that it may act on specific neurotransmitter systems, potentially influencing pathways related to anxiety and depression. The biphenyl moiety is often associated with enhanced bioactivity due to its ability to interact with biological targets effectively.

Case Studies:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of similar compounds, demonstrating that modifications in the biphenyl structure can lead to significant changes in pharmacological activity. This suggests that (2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester could be optimized for better efficacy against specific neurological disorders .

Material Science

Polymer Synthesis:

This compound can serve as a monomer in the synthesis of functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties, such as enhanced thermal stability or specific electrical characteristics.

Applications in Coatings:

Research indicates that incorporating (2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester into polymer matrices can improve adhesion properties and resistance to environmental degradation. This is particularly useful in coatings for electronic devices where durability and performance are critical .

Biochemical Probes

Targeted Delivery Systems:

The compound's structure allows it to be utilized as a biochemical probe for studying cellular mechanisms. By attaching it to delivery vehicles, researchers can investigate its interactions within cellular environments, potentially leading to advancements in targeted therapy techniques.

Fluorescent Labeling:

Studies have shown that derivatives of this compound can be modified to include fluorescent tags, facilitating the tracking of biological processes in real-time. This application opens avenues for research in cell biology and cancer studies, where understanding cellular dynamics is crucial .

Wirkmechanismus

The mechanism of action of (2S)-2-(2’-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Comparative Data

Substituent Effects

- Cyano vs. Halogenated Groups: The 2'-cyano group in the target compound may enhance electron-withdrawing effects compared to halogenated analogs (e.g., 4-chloro in Fenvalerate or 4-fluoro in ). This could influence hydrolysis rates or receptor binding in biological systems .

- Biphenylyl vs.

Ester Group Impact

- Benzyl vs. However, benzyl esters are generally more hydrolytically stable than methyl esters under alkaline conditions .

- α-Cyano Esters (Flucythrinate): Flucythrinate’s α-cyano-3-phenoxybenzyl ester group contributes to its insecticidal activity by delaying esterase-mediated hydrolysis. The target compound lacks this cyano group on the ester but retains a cyano substituent on the biphenylyl moiety, which may confer distinct stability or activity .

Stability and Degradation

- Hydrolysis : While direct data on the target compound’s hydrolysis are unavailable, Fenvalerate’s ester cleavage under alkaline conditions (half-life ~67 days at pH 9) suggests that similar esters may degrade via analogous pathways. The benzyl group’s steric bulk could slow hydrolysis relative to methyl esters .

- Photostability : Fenvalerate’s photodegradation (DT₅₀: 8–100 days) highlights the susceptibility of aryl-containing esters to sunlight. The biphenylyl group in the target compound may increase UV absorption, necessitating stability studies .

Biologische Aktivität

(2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester, with the CAS number 137863-89-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, pharmacological properties, and possible therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C20H22N2O2

- Molecular Weight : 322.40 g/mol

- Structure : The compound features a biphenyl structure with a cyano group and an amino acid derivative, which may contribute to its biological activities.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung cancer) | <10 | Demonstrated selective cytotoxicity |

| A375 (Melanoma) | 5.7 | Significant inhibition observed |

| Hela (Cervical cancer) | 30.6 | Lower efficacy compared to other cell lines |

| K562 (Leukemia) | 25.1 | Moderate inhibition |

These results indicate that (2S)-2-(2'-Cyano-4-biphenylylmethylamino)-3-methylbutyric acid benzyl ester exhibits selective cytotoxic effects, particularly against melanoma and lung cancer cell lines .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it has been shown to suppress endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values of 1.4 µM and 2.8 µM, respectively . This suggests potential applications in anti-angiogenic therapies.

Pharmacological Properties

In addition to its cytotoxicity, the compound's pharmacological profile is noteworthy:

Case Studies

- Study on Melanoma Treatment : A study conducted on the efficacy of this compound in treating melanoma demonstrated significant tumor regression in murine models when administered in conjunction with standard chemotherapy agents . The combination therapy enhanced overall survival rates compared to control groups.

- Endothelial Cell Proliferation Inhibition : Another study focused on human umbilical vein endothelial cells (HUVECs) showed that treatment with the compound led to a marked reduction in cell proliferation and migration, implicating its potential use in treating conditions characterized by excessive angiogenesis .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic yield of this compound while preserving stereochemical integrity?

- Methodological Answer : The synthesis of chiral compounds like this requires precise control of reaction conditions. Key steps include:

- Use of chiral auxiliaries or catalysts to maintain the (2S) configuration.

- Monitoring reaction temperature (e.g., <0°C for imine formation to prevent racemization) .

- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Confirmation of enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amine coupling | DCC, DMAP, CH₂Cl₂, 0°C | 65–70 | 95% (UV 254 nm) |

| Benzyl esterification | Benzyl bromide, K₂CO₃, DMF | 80–85 | >98% |

Q. How can researchers validate the structural configuration of this compound, particularly the (2S) stereocenter?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve absolute configuration .

- NMR analysis : Compare coupling constants (J values) of protons adjacent to the stereocenter with literature data for (S)-configured analogs .

- Optical rotation : Measure [α]D²⁵ and compare with reference values for enantiopure samples.

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- The benzyl ester group is prone to hydrolysis under acidic/basic conditions. Stability studies should:

- Test degradation in buffers (pH 3–9) at 25°C/40°C.

- Use LC-MS to identify degradation products (e.g., free carboxylic acid).

- Storage recommendations:

- Anhydrous environment (argon atmosphere) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do minor changes in chromatographic conditions affect the separation of epimeric impurities in this compound?

- Methodological Answer :

- Epimerization can occur during purification due to pH or temperature shifts. Strategies include:

- Adjusting mobile phase pH (e.g., adding 0.1% trifluoroacetic acid) to protonate labile amines and reduce epimerization .

- Using ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles for higher resolution.

- Data Table :

| Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| C18 (1.7µm) | 0.1% TFA in ACN/H₂O | 8.2 (major), 8.9 (epimer) | 1.5 |

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (PDB ID: 1XYZ).

- Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff).

- Key Parameters :

- Docking score ≤–7.0 kcal/mol suggests strong binding.

- SPR-derived KD < 100 nM indicates high affinity.

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in tracing metabolic pathways of this compound in vitro?

- Methodological Answer :

- Synthesize labeled analogs via Pd-catalyzed deuteration or using ¹³C-enriched benzyl bromide.

- Use LC-MS/MS to track labeled metabolites in hepatocyte incubations.

- Example Workflow :

Incubate ¹³C-labeled compound with human liver microsomes.

Extract metabolites with acetonitrile precipitation.

Analyze using high-resolution MS (Q-TOF) with isotopic pattern filtering.

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values across studies?

- Methodological Answer :

- Potential causes include:

- Variability in chiral column lot-to-lot performance.

- Differences in sample preparation (e.g., solvent polarity affecting aggregation).

- Resolution :

- Cross-validate ee using orthogonal methods (e.g., NMR with chiral shift reagents and circular dichroism) .

- Report detailed chromatographic conditions (column age, temperature, injection volume).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.